molecular formula C11H18N4O2S B5523028 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- CAS No. 132304-38-2

4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B5523028
CAS No.: 132304-38-2
M. Wt: 270.35 g/mol
InChI Key: QHGQNVROJRSFMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-morpholin-4-yl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-2-3-10-13-14-11(18-10)12-9(16)8-15-4-6-17-7-5-15/h2-8H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQNVROJRSFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157486
Record name 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132304-38-2
Record name N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132304-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132304382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineacetamide, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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